2-Ethoxyethyl methacrylate
Overview
Description
2-Ethoxyethyl methacrylate is an organic compound with the chemical formula C₈H₁₄O₃ and a molecular weight of 158.1950 g/mol . . This compound is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-ethoxyethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 2-ethoxyethanol are fed into a reactor along with the acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers such as styrene or dodecyl methacrylate.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-ethoxyethanol.
Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the electron-deficient carbon-carbon double bond in the methacrylate group.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic conditions are employed, with common catalysts being hydrochloric acid or sodium hydroxide.
Major Products:
Scientific Research Applications
2-Ethoxyethyl methacrylate has a wide range of applications in scientific research, including:
Polymer Science: It is used as a monomer in the synthesis of polymers and copolymers for various applications such as coatings, adhesives, and sealants.
Biomedical Applications: Polymers derived from this compound are investigated for use in drug delivery systems, tissue engineering, and hydrogel membranes.
Material Science: It is used in the development of materials with specific properties such as hydrophilicity or hydrophobicity, depending on the copolymers formed.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group contains a carbon-carbon double bond that can participate in free radical polymerization, leading to the formation of long polymer chains . These polymers can interact with various molecular targets and pathways, depending on their specific applications, such as drug delivery or tissue engineering .
Comparison with Similar Compounds
Methyl Methacrylate: Another methacrylate ester with similar polymerization properties but different physical and chemical characteristics.
Ethyl Methacrylate: Similar to 2-ethoxyethyl methacrylate but with a shorter alkyl chain, leading to different solubility and reactivity.
Butyl Methacrylate: Has a longer alkyl chain, resulting in different mechanical properties and applications.
Uniqueness: this compound is unique due to its specific balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in both aqueous and non-aqueous environments . Its ability to form copolymers with various monomers allows for the customization of material properties to meet specific needs .
Properties
IUPAC Name |
2-ethoxyethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-10-5-6-11-8(9)7(2)3/h2,4-6H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPNZPQIIAJXGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35625-93-5, 36561-33-8 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35625-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethoxyethyl methacrylate polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36561-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1022186 | |
Record name | 2-Ethoxyethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022186 | |
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Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a fruity odor; [Atofina MSDS] | |
Record name | 2-Propenoic acid, 2-methyl-, 2-ethoxyethyl ester | |
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Record name | 2-Ethoxyethyl methacrylate | |
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URL | https://haz-map.com/Agents/19593 | |
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Vapor Pressure |
1.1 [mmHg] | |
Record name | 2-Ethoxyethyl methacrylate | |
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CAS No. |
2370-63-0 | |
Record name | Ethoxyethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2370-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Ethoxy ethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370630 | |
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Record name | 2-Ethoxyethyl methacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-ethoxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Ethoxyethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxyethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.397 | |
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Record name | 2-ETHOXYETHYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q6XR4MR8E | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Ethoxyethyl Methacrylate?
A1: this compound has the molecular formula C8H14O3 and a molecular weight of 158.196 g/mol.
Q2: What spectroscopic data is available to characterize this compound?
A: Researchers commonly utilize Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, and 13C-NMR techniques to characterize 2-EOEMA. These methods provide insights into the functional groups and structure of the molecule. [, , ]
Q3: What are the key properties of this compound relevant to its applications?
A: 2-EOEMA is recognized for its hydrophilic nature and its ability to form copolymers with various other monomers. This versatility makes it suitable for applications ranging from drug delivery systems to membrane modifications. [, , , ]
Q4: How does the presence of this compound influence the properties of copolymers?
A: Incorporating 2-EOEMA into copolymers can significantly alter their properties. For instance, increasing the 2-EOEMA content in poly(2-hydroxyethyl methacrylate) copolymers enhances their electrospinnability, enabling the fabrication of nanofibers for biomedical applications. []
Q5: How does cross-linking affect the molecular motions of this compound polymers?
A: Studies have shown that slight crosslinking of poly(this compound) using 2-ethoxyethyldimethacrylate eliminates the β relaxation while preserving the γ relaxation, indicating an influence on chain mobility and segmental motions within the polymer. []
Q6: Does this compound exhibit any catalytic properties?
A: While 2-EOEMA itself is not known for catalytic activity, it can be incorporated into polymers used in electroactive applications. For example, ferrocene-functionalized polymers containing 2-EOEMA have been investigated for their electrochemical properties. []
Q7: Have there been any computational studies on this compound?
A7: While specific computational studies focusing solely on 2-EOEMA were not identified in the provided abstracts, the use of techniques like molecular dynamics simulations could offer insights into the polymer's behavior and interactions in different environments.
Q8: How is this compound utilized in drug delivery systems?
A: 2-EOEMA serves as a valuable component in synthesizing microspheres for controlled drug release. Research indicates that varying the ratio of 2-EOEMA to other monomers like N-isopropylacrylamide can modulate drug release profiles from these microspheres. [, ]
Q9: What are the advantages of using this compound in intraocular implants?
A: Research shows that incorporating even small amounts of sequence-coded polyurethane tags, synthesized using 2-EOEMA, can label intraocular implants without significantly impacting their biocompatibility or transparency. This method offers a promising approach to anticounterfeiting labeling in medical devices. []
Q10: Are there any known alternatives to this compound with similar properties?
A: Other alkyl methacrylates, like 2-hydroxyethyl methacrylate (HEMA) or methyl methacrylate (MMA), can exhibit properties comparable to 2-EOEMA and may serve as potential substitutes depending on the specific application. [, ]
Q11: What research tools and resources are essential for studying this compound?
A: Essential resources include standard polymer characterization tools like FTIR, NMR, GPC, DSC, and TGA. Additionally, access to controlled radical polymerization techniques like RAFT polymerization enables the synthesis of well-defined 2-EOEMA-based polymers for various applications. [, , ]
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